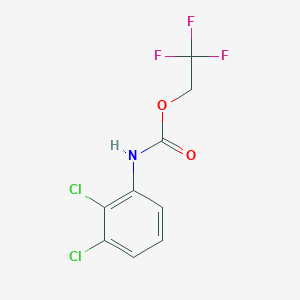

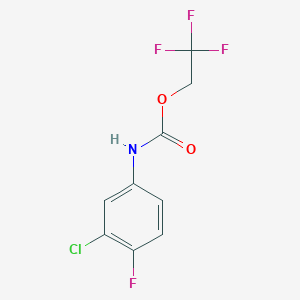

2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate

Übersicht

Beschreibung

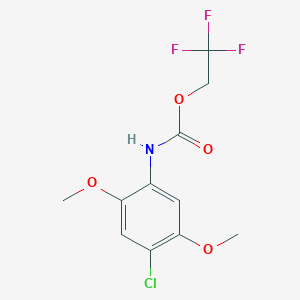

“2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate” is a chemical compound with the CAS Number: 1087797-90-7 . It has a molecular weight of 288.05 and its IUPAC name is 2,2,2-trifluoroethyl 2,3-dichlorophenylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6Cl2F3NO2/c10-5-2-1-3-6(7(5)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Nanoparticle Carrier Systems for Agricultural Applications

Polymeric and solid lipid nanoparticles have been investigated for the sustained release of carbamate fungicides in agriculture. These carrier systems aim to enhance the delivery of fungicides like carbendazim to the site of action, improve stability, and reduce environmental toxicity. The study demonstrated that nanoparticles could effectively encapsulate fungicides, altering their release profiles and reducing their cytotoxicity, offering new options for plant disease management and prevention (Campos et al., 2015).

Antipathogenic Activity of Carbamate Derivatives

Research on new thiourea derivatives, including those with dichlorophenyl substituents, has shown significant antipathogenic activity against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of carbamate derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Carbon Dioxide Utilization in Synthesis

Carbon dioxide has been utilized as a carbonylating agent in the synthesis of 2-oxazolidinones, 2-oxazinones, and cyclic ureas. This approach highlights the use of carbon dioxide, a greenhouse gas, as a feedstock for generating valuable carbamate-based chemicals, demonstrating an environmentally friendly synthetic strategy (Paz et al., 2010).

Catalytic Processes for Fluoromethylation

Photoredox catalysis has been employed for the fluoromethylation of carbon-carbon multiple bonds, a process of great interest in pharmaceuticals and agrochemicals due to the importance of fluorinated motifs. This method represents a novel approach to introduce fluoromethyl groups into organic molecules under mild conditions, showcasing the versatility of carbamate chemistry in facilitating catalytic reactions (Koike & Akita, 2016).

Environmental Applications and Analytical Techniques

Activated carbon fibers have been used to adsorb substituted phenols, including dichlorophenol compounds, from aqueous solutions. This study underscores the importance of carbamate and related structures in environmental remediation, particularly in water treatment processes. The adsorption capacities and kinetics provide insights into the interactions between these compounds and activated carbon, offering guidance for the design of more effective adsorption systems (Liu et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F3NO2/c10-5-2-1-3-6(7(5)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKVDOZNMGQAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165674 | |

| Record name | Carbamic acid, N-(2,3-dichlorophenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1087797-90-7 | |

| Record name | Carbamic acid, N-(2,3-dichlorophenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087797-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2,3-dichlorophenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)

![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)

![3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B1519279.png)

![tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1519280.png)

![2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1519281.png)